
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of N-acylanthranilic acid with appropriate reagents. One common method includes the use of phosphorous oxychloride to facilitate the formation of the quinazoline ring . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the quinazoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the quinazoline ring .
Scientific Research Applications
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents for various diseases, including cancer and bacterial infections.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methyl-quinazoline: This compound is structurally similar and shares some chemical properties with Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate.
Chloromethyl methyl ether: Although not a quinazoline derivative, it shares the chloromethyl functional group and can undergo similar substitution reactions.
Uniqueness
This compound is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-8-7(4-6)10(15)14-9(5-12)13-8/h2-4H,5H2,1H3,(H,13,14,15) |
InChI Key |
XFVGYXHBLNISRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


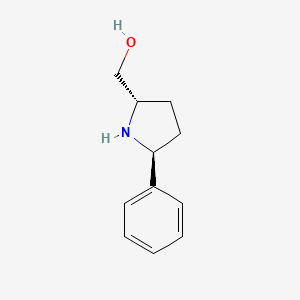


![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
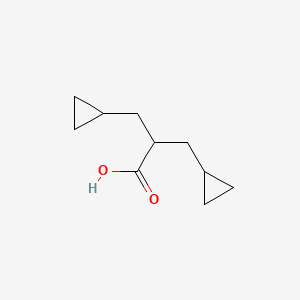
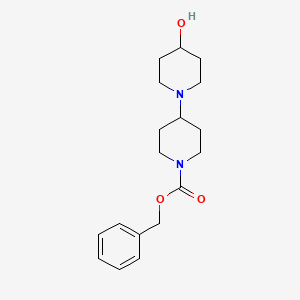
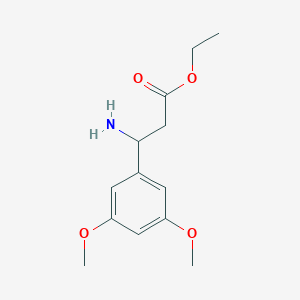
![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

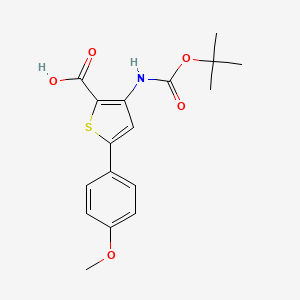
![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
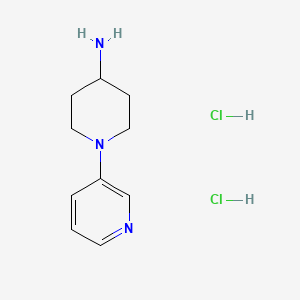
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
